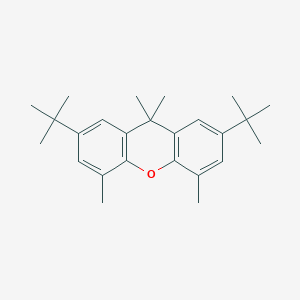
2,7-DI-Tert-butyl-4,5,9,9-tetramethyl-9H-xanthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-DI-Tert-butyl-4,5,9,9-tetramethyl-9H-xanthene is an organic compound known for its unique structure and properties. It is a derivative of xanthene, a tricyclic aromatic compound, and is characterized by the presence of tert-butyl and methyl groups at specific positions on the xanthene ring. This compound is often used as a building block in organic synthesis and has applications in various fields, including chemistry, biology, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-DI-Tert-butyl-4,5,9,9-tetramethyl-9H-xanthene typically involves the reaction of xanthene derivatives with tert-butyl and methyl substituents. One common method includes the use of 2,7-di-tert-butyl-9,9-dimethylxanthene as a precursor. This compound can be synthesized through a series of reactions, including alkylation and oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2,7-DI-Tert-butyl-4,5,9,9-tetramethyl-9H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
2,7-DI-Tert-butyl-4,5,9,9-tetramethyl-9H-xanthene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a fluorescent dye in various chemical reactions.
Biology: Employed in the labeling of proteins, lipids, and nucleic acids for imaging studies.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of 2,7-DI-Tert-butyl-4,5,9,9-tetramethyl-9H-xanthene involves its ability to interact with various molecular targets. The compound’s fluorescent properties arise from the conjugation of the xanthene ring system with the tert-butyl and methyl groups, allowing it to absorb light at specific wavelengths and emit light at longer wavelengths. This fluorescence is used in imaging and detection applications .
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene
- 2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid
- 9,9-Dimethylxanthene
Uniqueness
2,7-DI-Tert-butyl-4,5,9,9-tetramethyl-9H-xanthene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high fluorescence and stability make it particularly valuable in scientific research and industrial applications .
Propiedades
Número CAS |
192378-98-6 |
|---|---|
Fórmula molecular |
C25H34O |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
2,7-ditert-butyl-4,5,9,9-tetramethylxanthene |
InChI |
InChI=1S/C25H34O/c1-15-11-17(23(3,4)5)13-19-21(15)26-22-16(2)12-18(24(6,7)8)14-20(22)25(19,9)10/h11-14H,1-10H3 |
Clave InChI |
TUAGIHSKYDZXDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1OC3=C(C2(C)C)C=C(C=C3C)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one]](/img/structure/B12558790.png)
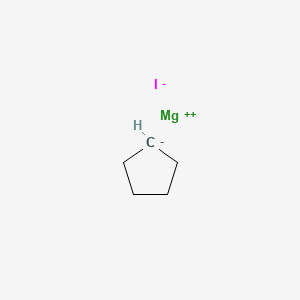
![S-[(4-Bromophenyl)methyl] prop-2-enethioate](/img/structure/B12558792.png)
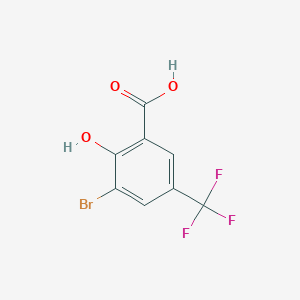

![N~2~,N~4~-Bis[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12558816.png)
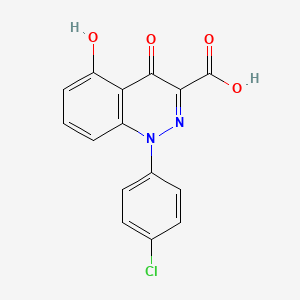

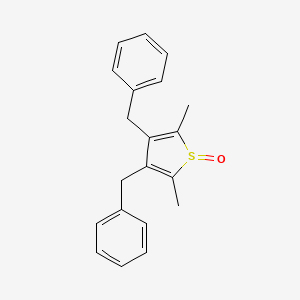
![Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate](/img/structure/B12558852.png)
![2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine](/img/structure/B12558859.png)
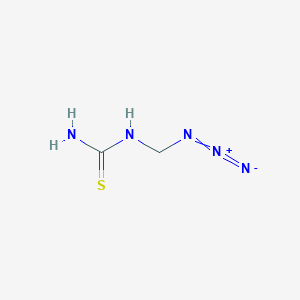
![N-{4-Hydroxy-3-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B12558870.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12558871.png)
